Home > Products > Screening Compounds P122891 > Prunus africana, ext.
Prunus africana, ext. - 94279-95-5

Prunus africana, ext.

Catalog Number: EVT-13524392
CAS Number: 94279-95-5
Molecular Formula: C76H103NO16S2
Molecular Weight: 1350.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Historical Context and Ethnopharmacological Origins

Indigenous Knowledge Systems and Traditional Applications of Prunus africana in Sub-Saharan Africa

Prunus africana (Hook.f.) Kalkman, known variously as African cherry, red stinkwood, or tendwet (Kalenjin), uMkakase (Xhosa), and muiri (Kikuyu), represents one of sub-Saharan Africa's most significant ethnomedicinal species [1] [8]. Indigenous communities across its native range—spanning the montane forests of Cameroon, Democratic Republic of Congo (DRC), Kenya, Madagascar, and South Africa—developed sophisticated therapeutic applications for this tree long before Western scientific validation [1] [4]. The bark and leaves constituted the most frequently utilized plant parts, prepared predominantly as decoctions (99.5% of preparations) administered orally for diverse conditions [2] [4].

Ethnobotanical studies document at least 23 distinct disease categories treated with Prunus africana across different cultural contexts [2]. In North Kivu (DRC), traditional healers leveraged its properties for urinary disorders, malaria, and gastrointestinal ailments, while simultaneously employing the wood for fuel and craftwork [2]. Ugandan communities valued it for treating benign prostatic hyperplasia (BPH), fever, and chest pain, a practice mirrored in Kenyan traditional medicine where it additionally addressed kidney diseases and hypertension [1] [4] [8]. Among the Zulu and Xhosa peoples of South Africa, preparations served as wound dressings and anti-inflammatories [4] [8]. This remarkable therapeutic versatility earned it the Fulani name dalehi ("plant of many uses") [5].

Table 1: Traditional Applications of Prunus africana Across Sub-Saharan Africa

Region/CountryConditions TreatedPlant Parts UsedPreparation Methods
North Kivu (DRC)Urinary disorders, Malaria, Gastrointestinal issuesBark, LeavesDecoction, Powder
UgandaBPH, Fever, Chest pain, Mental illnessBark, RootsDecoction, Maceration
KenyaKidney disease, Hypertension, BPH, MalariaBark, LeavesDecoction, Infusion
South Africa (Zulu/Xhosa)Wound healing, Inflammation, FeverBarkTopical powder, Decoction
CameroonProstate cancer, Respiratory conditions, MalariaBarkDecoction

The phytochemical complexity of Prunus africana—later identified by Western science—explains its broad traditional application spectrum. Indigenous knowledge recognized its efficacy long before laboratories isolated β-sitosterol (prostate health), oleanolic acid (anti-inflammatory), tannins (astringent), and ferulic acid (antioxidant) [1] [4]. This sophisticated understanding developed through generations of observation and experimentation represents a profound indigenous scientific achievement that formed the foundation for later commercialization [1] [3].

Colonial and Post-Colonial Exploitation of Prunus africana: From Local Remedy to Global Commodity

The trajectory of Prunus africana from localized traditional remedy to globally traded commodity exemplifies resource colonialism and unsustainable extraction practices. The pivotal shift occurred in the mid-1960s when European researchers "discovered" the bark's efficacy against BPH, leading to its patenting and commercialization without acknowledgment of indigenous prior knowledge [1] [5]. This initiated a large-scale extraction regime targeting African montane forests [5].

By the 1990s, the annual export volume reached alarming levels: over 3,300 tons of bark harvested yearly, translating to approximately 35,000 debarked trees processed annually [5] [8]. Cameroon emerged as the dominant supplier (contributing 62% of continental exports), followed by Equatorial Guinea (20%), Madagascar, the Democratic Republic of Congo, Kenya, and Uganda [1] [5]. The economic valuation of this trade became staggering, with the international market worth approximately $220 million by the late 1990s [5] [9].

The extraction methodology proved ecologically catastrophic. Unlike sustainable indigenous harvesting practices that took only small bark sections, commercial operations employed destructive stripping techniques that removed extensive portions of bark in a single harvest [1] [5]. This practice fatally compromised the tree's vascular system, leading to mortality rates exceeding 40% among harvested individuals [5]. Mature reproductive trees suffered disproportionately due to their superior bark quality, creating a demographic crisis characterized by reduced seed production and impaired forest regeneration [1] [8].

Table 2: Scale of Prunus africana Bark Exploitation in Late 20th Century

ParameterMagnitudeEcological Consequence
Annual Bark Export>3,300 tonsDepletion of natural stands
Trees Processed Annually~35,000Population decline
Main Exporting Country (Cameroon)62% of continental exportsConcentrated ecological damage
Tree Mortality Post-Harvest>40%Canopy loss, habitat destruction
Economic Value (Late 1990s)~$220 million (global market)Incentive for overharvest

Post-independence governance failures exacerbated the crisis. Despite CITES Appendix II listing in 1995 (regulating international trade), inadequate enforcement, corruption, and quota mismanagement permitted unsustainable harvesting to continue [5] [9]. Forest inventories essential for sustainable quota setting were often incomplete or ignored, while economic pressures on rural communities made them vulnerable to exploitative pricing—receiving only $2/kg for bark sold locally while European pharmaceutical companies marketed extract capsules for exponentially higher prices [3] [9]. This value chain disparity epitomized the inequitable resource dynamics characterizing the post-colonial extractive economy [3] [5].

Intellectual Property Disputes and Biopiracy in the Commercialization of Prunus africana Extracts

The commercialization of Prunus africana extracts presents a textbook case of biopiracy—the unauthorized appropriation of biological resources and associated traditional knowledge [3] [6]. When French and Spanish pharmaceutical companies patented bark extract formulations for BPH treatment in the 1970s, they did so without: (1) obtaining prior informed consent from source communities; (2) establishing benefit-sharing agreements; or (3) acknowledging the indigenous knowledge that identified the therapeutic properties [3] [6] [9]. This constituted a profound violation of indigenous resource rights that continues to resonate in international policy discussions [6] [7].

The legal framework enabling this appropriation stemmed from fundamental intellectual property (IP) regime limitations. Western patent systems recognize individual or corporate inventors but lack mechanisms to protect collective traditional knowledge developed over generations [6] [9]. Consequently, while companies secured lucrative patents on extraction methods and formulations (branded as Tadenan, Pygenil, and Bidrolar), the originating communities received no royalties and were relegated to the role of raw material suppliers in a profoundly unequal value chain [3] [9]. This exploitation was further facilitated by the legal vacuum in source countries regarding access and benefit-sharing (ABS) prior to the Convention on Biological Diversity (1992) and Nagoya Protocol (2014) [5] [7].

The Prunus africana case shares troubling parallels with other high-profile biopiracy cases but with distinctive divergences:

  • Hoodia gordonii: The San people of Southern Africa eventually secured benefit-sharing agreements (8% of royalties) after challenging the Council for Scientific and Industrial Research (CSIR) through legal channels [6].
  • Pelargonium sidoides: The African Centre for Biosafety successfully challenged Schwabe Pharmaceuticals' patent at the European Patent Office, resulting in patent revocation [6].
  • Prunus africana: Despite extensive exploitation, no patent challenges were mounted by source nations or communities, and no benefit-sharing agreements were established during the peak commercialization period [3] [9]. This absence of recourse underscored the power imbalance and legal disadvantage facing indigenous communities in the global IP landscape [6] [9].

Contemporary legal frameworks like the Nagoya Protocol aim to prevent such injustices by mandating prior informed consent (PIC) and fair benefit-sharing [6] [7]. PIC requires that communities receive comprehensive information about proposed uses and provide explicit consent before resource access occurs [7]. However, implementing these principles retroactively for species like Prunus africana remains challenging. The non-patentability of pre-existing traditional knowledge means communities cannot reclaim rights over knowledge already incorporated into the public domain or proprietary products [6] [9].

The enduring consequence of this biopiracy extends beyond financial inequity to conservation impairment. When communities are excluded from benefits generated by their traditional resources, their incentive to conserve them diminishes [9]. This dynamic partially explains the continued overexploitation pressures on Prunus africana populations despite CITES listing [1] [5] [8]. Effective conservation today requires addressing these historical injustices through retrospective benefit-sharing initiatives and community-based resource management that recognizes indigenous stewardship [5] [7].

Properties

CAS Number

94279-95-5

Product Name

Prunus africana, ext.

IUPAC Name

ethyl 3-ethyl-4-formylhex-4-enoate;1H-indol-2-ylmethyl 3-ethyl-4-formylhex-4-enoate;3-methylsulfanylpropyl 4-formyl-3-(2-oxoethyl)hex-4-enoate;2-phenoxyethyl 3-ethyl-4-formylhex-4-enoate;S-(2-phenylethyl) 3-ethyl-4-formylhex-4-enethioate

Molecular Formula

C76H103NO16S2

Molecular Weight

1350.8 g/mol

InChI

InChI=1S/C18H21NO3.C17H22O4.C17H22O2S.C13H20O4S.C11H18O3/c1-3-13(14(4-2)11-20)10-18(21)22-12-16-9-15-7-5-6-8-17(15)19-16;1-3-14(15(4-2)13-18)12-17(19)21-11-10-20-16-8-6-5-7-9-16;1-3-15(16(4-2)13-18)12-17(19)20-11-10-14-8-6-5-7-9-14;1-3-11(10-15)12(5-6-14)9-13(16)17-7-4-8-18-2;1-4-9(10(5-2)8-12)7-11(13)14-6-3/h4-9,11,13,19H,3,10,12H2,1-2H3;4-9,13-14H,3,10-12H2,1-2H3;4-9,13,15H,3,10-12H2,1-2H3;3,6,10,12H,4-5,7-9H2,1-2H3;5,8-9H,4,6-7H2,1-3H3

InChI Key

NLHXNRRAELNXER-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OCC)C(=CC)C=O.CCC(CC(=O)OCCOC1=CC=CC=C1)C(=CC)C=O.CCC(CC(=O)OCC1=CC2=CC=CC=C2N1)C(=CC)C=O.CCC(CC(=O)SCCC1=CC=CC=C1)C(=CC)C=O.CC=C(C=O)C(CC=O)CC(=O)OCCCSC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.